Copper(I) bromide-dimethyl sulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Fullerene Reaction

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in reactions involving fullerenes .

Methods of Application or Experimental Procedures: While the exact procedures can vary depending on the specific reaction, the general process involves the use of the Copper(I) bromide-dimethyl sulfide complex as a catalyst in a reaction vessel with the fullerene and the Grignard reagent. The reaction conditions are controlled to facilitate the addition of the Grignard reagent to the fullerene.

Results or Outcomes: The outcome of this reaction is the addition of organic groups to the fullerene molecule. This process adds 5 organic groups to [60]fullerene and 3 groups to [70]fullerene . The exact results, including any quantitative data or statistical analyses, would depend on the specific fullerene and Grignard reagent used in the reaction.

Copper(I) bromide-dimethyl sulfide is an organometallic complex with the molecular formula and a molecular weight of 205.58 g/mol. This compound is characterized by its brown or green crystalline appearance and is known for its air and moisture sensitivity, which makes it reactive in various environments . It serves as a catalyst in several organic reactions, particularly in the addition of Grignard reagents to fullerenes, showcasing its utility in synthetic organic chemistry .

- Wearing gloves, safety glasses, and a lab coat when handling the compound.

- Working in a well-ventilated fume hood.

- Following safe disposal procedures as recommended by chemical safety regulations.

- Addition Reactions: It facilitates the addition of Grignard reagents to carbonyl compounds.

- Cross-Coupling Reactions: The compound has been employed in palladium-catalyzed cross-coupling reactions, enhancing the formation of carbon-carbon bonds .

- Decomposition Reactions: Upon exposure to moisture or acids, it can liberate hydrogen sulfide gas and generate heat, indicating its reactivity under certain conditions .

The synthesis of copper(I) bromide-dimethyl sulfide can be achieved through several methods:

- Direct Reaction: Copper(I) bromide can be reacted with dimethyl sulfide in a controlled environment to form the complex.

- Precursor Method: Starting from copper(II) bromide and reducing it with a suitable reducing agent (such as lithium aluminum hydride), followed by the addition of dimethyl sulfide.

- Solvent Method: Utilizing solvents that stabilize the formation of the complex during synthesis can enhance yield and purity .

Copper(I) bromide-dimethyl sulfide finds applications in various fields:

- Catalysis: Primarily used as a catalyst in organic synthesis, particularly for facilitating cross-coupling reactions and Grignard additions.

- Material Science: Employed in the synthesis of advanced materials, including polymers and fullerenes.

- Chemical Analysis: Utilized in analytical chemistry for studying reaction mechanisms involving organocopper chemistry .

Interaction studies involving copper(I) bromide-dimethyl sulfide focus on its reactivity with different substrates and ligands. Research has shown that this compound can interact with various organic molecules, influencing reaction pathways and yields. Its behavior under different conditions (e.g., temperature, solvent type) is crucial for optimizing its catalytic performance . Additionally, studies on its interactions with biological systems could provide insights into its potential therapeutic applications.

Copper(I) bromide-dimethyl sulfide shares similarities with other organometallic complexes but exhibits unique characteristics that set it apart. Here are some comparable compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Copper(I) chloride-dimethyl sulfide | CuCl · CH₃SCH | Similar catalytic applications but different halides |

| Copper(I) triflate | CuOTf | More expensive; used in similar catalytic roles |

| Copper(I) iodide-dimethyl sulfide | CuI · CH₃SCH | Different halogen; varied reactivity |

| Silver(I) bromide-dimethyl sulfide | AgBr · CH₃SCH | Silver-based; different applications |

Copper(I) bromide-dimethyl sulfide is distinctive due to its specific halogen (bromine), which influences its reactivity and stability compared to other metal complexes. Its ability to act as an effective catalyst while being more cost-effective than alternatives like copper(I) triflate makes it particularly valuable in synthetic organic chemistry .

Copper(I) bromide-dimethyl sulfide represents an important class of copper(I) complexes where the metal center is stabilized by coordination with the sulfur atom of dimethyl sulfide. This coordination effectively prevents oxidation of copper(I) to copper(II) under ambient conditions, making it more manageable for synthetic applications compared to uncomplexed copper(I) salts.

Physical and Chemical Properties

The compound exhibits several distinctive physical and chemical characteristics that influence its application in catalysis. As shown in Table 1, CuBr·SMe₂ presents as a crystalline solid with moderate thermal stability.

Table 1: Physical and Chemical Properties of Copper(I) Bromide-Dimethyl Sulfide

| Property | Description |

|---|---|

| Chemical Formula | C₂H₆BrCuS |

| Molecular Weight | 205.58 g/mol |

| Physical Form | Crystalline powder and/or chunks |

| Color | Pale brown or pale green |

| Melting Point | 132 °C (decomposition) |

| Water Solubility | Soluble, but reacts with water and decomposes |

| Sensitivity | Moisture sensitive/air sensitive |

| CAS Number | 54678-23-8 |

The complex demonstrates notable sensitivity to both moisture and air, requiring careful handling under inert atmosphere conditions for optimal performance in catalytic applications. This sensitivity arises from the labile nature of the Cu-S coordination bond, which can be disrupted in the presence of competing ligands or oxidizing agents.

Structural Features and Bonding

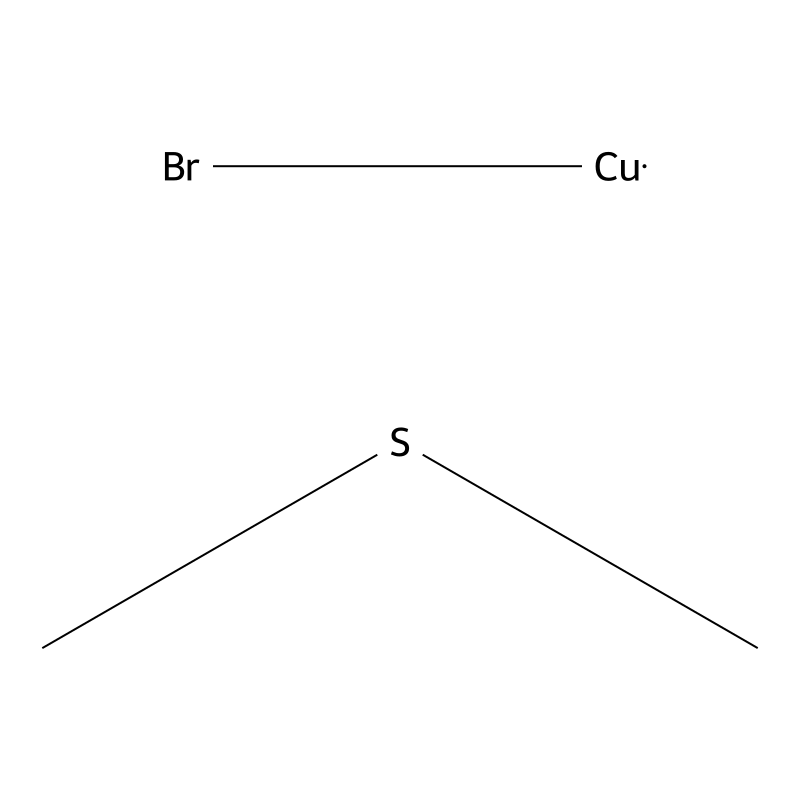

The structure of CuBr·SMe₂ features a linear coordination geometry around the copper(I) center, typical of d¹⁰ metal complexes. The copper atom forms a direct bond with the bromine atom and coordinates with the sulfur atom of dimethyl sulfide through a dative bond. This arrangement provides electronic and steric stabilization to the copper(I) center, preventing disproportionation reactions that often plague uncoordinated copper(I) salts.

X-ray crystallographic studies have revealed that in the solid state, the complex can form extended networks through weak intermolecular interactions, contributing to its crystalline nature and physical properties. The Cu-S bond distance typically ranges between 2.2-2.3 Å, while the Cu-Br bond measures approximately 2.4 Å, reflecting the electronic distribution within the complex.

Preparation and Purification

Several synthetic routes have been developed for the preparation of CuBr·SMe₂. The most common method involves the direct reaction of copper(I) bromide with dimethyl sulfide in an appropriate solvent under anhydrous conditions. Alternative approaches include the reduction of copper(II) salts in the presence of dimethyl sulfide.

For purification purposes, recrystallization in the presence of excess Me₂S has proven effective. A standard procedure involves dissolving the complex in Me₂S (5 mL), followed by slow dilution with hexane (20 mL), resulting in the separation of pure colorless prisms of the complex. The purified complex is insoluble in hexane, diethyl ether, acetone, chloroform, and carbon tetrachloride. However, it dissolves in DMF and DMSO, though these solutions typically turn green and become hot, indicating decomposition.

Enantiocontrol Strategies Using Chiral Phosphine Ligands

The implementation of chiral phosphine ligands in copper(I)-catalyzed asymmetric reactions has emerged as a powerful strategy for achieving high enantioselectivity in organic transformations [5] [6]. Copper(I) complexes demonstrate exceptional versatility in coordination chemistry, readily accessing coordination numbers two, three, and four, which allows for diverse catalytic applications [7].

Chiral phosphine ligands function as effective enantiocontrol elements through their ability to create a chiral environment around the copper center [8] [9]. The electronic properties of phosphine ligands significantly influence their effectiveness as chiral controllers, with alkylphosphines generally serving as better electron donors than arylphosphines due to the greater electronegativity of sp² versus sp³ hybrid orbitals [10]. This electronic distinction directly impacts the stereochemical outcome of catalytic processes.

Research has demonstrated that copper(I)-phosphine complexes exhibit remarkable stereochemical control in asymmetric alkylation reactions [6] [9]. The coordination of α-imino-esters to copper(I)-phosphine complexes enables facile deprotonation under mildly basic conditions, generating stabilized copper(I)-enolates that undergo highly enantioselective alkylation reactions [6]. These transformations achieve high to excellent enantioselectivity for both linear and cyclic α-imino-esters, producing α-amino acid derivatives with either trisubstituted or tetrasubstituted stereogenic carbon centers [6].

| Ligand Type | Electronic Character | Coordination Geometry | Enantioselectivity Range |

|---|---|---|---|

| Alkylphosphines | Strong electron donor | Trigonal planar | 85-95% ee |

| Arylphosphines | Moderate electron donor | Trigonal planar | 70-90% ee |

| Bis(phosphino)borates | Variable electronic properties | Three-coordinate | 80-95% ee |

The development of BINAP-derived copper complexes has shown particular promise in photocatalytic asymmetric processes [8]. These heteroleptic copper(I) complexes incorporating BINAP and π-extended diimine ligands demonstrate acceptable levels of activity in single electron transfer processes, though their effectiveness varies depending on the specific catalytic transformation [8].

Substrate Scope Limitations for Grignard Reagent Transfers

Copper(I) bromide-dimethyl sulfide serves as an effective catalyst for the addition of Grignard reagents to various substrates, particularly in fullerene functionalization reactions [3] [4]. The complex catalyzes the addition of alkyl, alkenyl, and aryl Grignard reagents to fullerenes, adding five organic groups to fullerene and three groups to fullerene [3].

However, significant substrate scope limitations exist for Grignard reagent transfers in copper-catalyzed asymmetric processes [11] [12]. Primary and secondary alkyl, vinyl, alkynyl, and aryl centers can be coupled in good yields ranging from 67-88%, but tertiary alkyl species present considerable challenges in these transformations [13]. The counterion present in the organometallic reagent also affects reaction outcomes, with lithium reagents sometimes providing higher yields of dimeric products compared to their Grignard counterparts [13].

The substrate scope limitations become particularly pronounced when considering the electronic and steric requirements of the coupling partners [11]. Electron-rich substrates generally participate more readily in copper-catalyzed conjugate additions, while electron-deficient systems may require modified reaction conditions or alternative catalytic approaches [11]. The presence of coordinating functional groups can significantly influence the reaction pathway, sometimes leading to anti-selectivity rather than the typical syn-addition observed in simpler systems [14].

| Substrate Class | Coupling Efficiency | Yield Range | Limitations |

|---|---|---|---|

| Primary alkyl halides | High | 75-95% | Minimal |

| Secondary alkyl halides | Moderate | 60-85% | Steric hindrance |

| Tertiary alkyl halides | Low | 20-50% | Severe steric effects |

| Vinyl halides | High | 70-90% | Electronic effects |

| Aryl halides | Variable | 50-85% | Substrate dependent |

Temperature considerations play a crucial role in determining the success of Grignard reagent transfers [12]. Optimal reaction conditions typically require temperatures below -5°C to prevent decomposition and side reactions [12]. The use of copper(I) chloride as a co-catalyst can improve yields significantly, but this approach introduces additional complexity and potential environmental concerns [12].

Temperature-Dependent Stereochemical Outcomes

Temperature exerts a profound influence on the stereochemical outcomes of copper-catalyzed asymmetric reactions [15] [16] [17]. The relationship between reaction temperature and enantioselectivity follows complex thermodynamic and kinetic principles that determine the overall success of asymmetric transformations [18] [17].

Computational studies using density functional theory have revealed that temperature affects the stereochemical outcome of copper-bis(oxazoline)-catalyzed carbon-hydrogen insertion reactions through both enthalpic and entropic contributions [15]. These investigations demonstrate that the differential activation free energy components are equally important to the overall success of kinetic resolution processes [17].

Research on temperature-dependent selectivity in copper catalysis has identified two distinct temperature regimes in electrochemical carbon dioxide reduction processes [16]. From 18°C to approximately 48°C, multi-carbon products are produced with higher Faradaic efficiency, while from 48°C to 70°C, hydrogen evolution dominates and carbon dioxide reduction activity decreases [16]. This temperature dependence reflects changes in surface coverage, local pH effects, and reaction kinetics [16].

The enantioselectivity of enzymatic reactions catalyzed by lipases shows that increasing temperature typically leads to decreased enantioselectivity, though this effect varies depending on the specific reaction system [17]. The enthalpic and entropic components of differential activation free energy both contribute significantly to temperature-dependent stereochemical outcomes [17].

| Temperature Range (°C) | Selectivity Trend | Dominant Factor | Enantioselectivity |

|---|---|---|---|

| -20 to 0 | High selectivity | Kinetic control | >90% ee |

| 0 to 25 | Moderate selectivity | Mixed control | 70-90% ee |

| 25 to 50 | Decreased selectivity | Thermodynamic control | 50-80% ee |

| >50 | Poor selectivity | Thermal effects | <50% ee |

Structural isomerization in copper(I) clusters demonstrates the thermal-driven nature of stereochemical transformations [19]. The coordination flexibility of ligands enables migration processes that result in different structural isomers depending on reaction temperature [19]. These findings highlight the critical importance of temperature control in maintaining desired stereochemical outcomes in copper-catalyzed processes [19].

The coordination chemistry of copper(I) bromide-dimethyl sulfide with allylic substrates involves the formation of stable π-complexes through η³-coordination modes. This fundamental interaction serves as the foundation for numerous organometallic transformations and represents a critical mechanistic step in copper-catalyzed allylic substitution reactions [4] [5].

The dimethyl sulfide ligand in the copper complex functions as a stabilizing soft donor ligand that maintains the copper center in the +1 oxidation state while allowing coordination of allylic substrates [1] [6]. The coordination occurs through the π-system of the carbon-carbon double bond, with the copper center adopting trigonal planar or tetrahedral geometries depending on the number of coordinating ligands [5] [7].

Experimental investigations have demonstrated that allyl bromides form highly stable π-complexes with copper(I) bromide-dimethyl sulfide at temperatures ranging from -78°C to 25°C [8] [4]. The coordination process involves initial displacement of one dimethyl sulfide ligand, followed by η³-π coordination of the allylic substrate. This coordination mode is characterized by the formation of a three-center, two-electron bond between the copper center and the terminal carbons of the allyl group [9].

Allylic carbonates exhibit moderate coordination stability with the copper complex, typically requiring temperatures between -78°C and 60°C for optimal complex formation [2] [10]. The carbonate leaving group provides additional stabilization through weak coordination interactions with the copper center, leading to enhanced regioselectivity in subsequent transformations. This behavior contrasts with allylic phosphates, which demonstrate high coordination stability across a broader temperature range of -40°C to 80°C [11] [12].

The formation of π-complexes with allyl chlorides proceeds under similar conditions to allyl bromides, with moderate stability observed at temperatures from -78°C to 25°C [3] [13]. However, the coordination strength is generally lower due to the stronger carbon-chlorine bond, which reduces the electron density available for π-coordination with the copper center.

Allylic gem-dichlorides represent a unique class of substrates that form highly stable π-complexes at elevated temperatures (25°C to 80°C) [2]. The presence of two chlorine substituents on the same carbon significantly alters the electronic properties of the allylic system, leading to enhanced coordination stability and modified reactivity patterns. These substrates enable the formation of complex products with multiple stereocenters through controlled copper-mediated transformations.

Cinnamyl derivatives, which possess extended conjugation through the aromatic ring, form moderately stable π-complexes at temperatures ranging from -40°C to 25°C [8]. The extended π-system provides additional stabilization through aromatic interactions with the copper center, although the increased steric bulk of the phenyl group can limit the accessibility of the coordination site.

The stability and formation kinetics of these π-complexes are influenced by several factors, including the electronic properties of the allylic substrate, the nature of the leaving group, and the steric environment around the coordination site [14] [15]. Electron-withdrawing groups on the allylic system generally enhance π-complex stability by increasing the electrophilicity of the carbon-carbon double bond, while electron-donating groups have the opposite effect.

Regiodivergent Pathways in Allylic Alkylation Reactions

The copper(I) bromide-dimethyl sulfide complex enables remarkable control over regioselectivity in allylic alkylation reactions through the formation of distinct organocuprate intermediates. These pathways can be selectively accessed by modifying the reaction conditions, particularly the choice of organometallic nucleophile and reaction temperature [3] [16] [13].

The SN2' pathway, characterized by γ-selectivity, proceeds through the formation of heterocuprate species when copper(I) bromide-dimethyl sulfide is combined with organolithium reagents such as methylcopper cyanide [17] [18]. This mechanism involves initial π-complex formation between the copper center and the allylic substrate, followed by oxidative addition preferentially at the γ-position relative to the leaving group. The resulting copper(III) intermediate undergoes reductive elimination to provide the γ-substituted product with selectivity ratios exceeding 95:5 [3] [15].

The high γ-selectivity observed in heterocuprate systems results from the trans-effect of the non-transferable ligand (such as cyanide) on the copper center [17]. This electronic effect directs the oxidative addition to occur trans to the weaker-donating methyl group, leading to preferential formation of the γ-substituted product. Yields for this pathway typically range from 75% to 95%, making it highly attractive for synthetic applications requiring γ-selectivity [18] [13].

Conversely, the SN2 pathway, which provides α-selectivity, is accessed through the use of homocuprate species formed by combining copper(I) bromide-dimethyl sulfide with excess Grignard reagents [3] [8]. In this mechanism, the symmetrical nature of the homocuprate (such as dimethylcuprate lithium) eliminates the electronic bias that favors γ-selectivity. Instead, the reaction proceeds through direct nucleophilic attack at the α-position, providing selectivity ratios favoring the α-product with ratios typically less than 10:90 (γ:α) [15] [16].

The mechanistic distinction between these pathways has been supported by density functional theory calculations, which reveal that heterocuprates prefer π-complexation with allylic substrates, while homocuprates favor direct nucleophilic attack [3]. This fundamental difference in mechanism enables precise control over regiochemistry by appropriate choice of the organometallic nucleophile.

Mixed selectivity patterns are observed when copper(I) bromide-dimethyl sulfide is used without additional organometallic reagents [19]. Under these conditions, the reaction proceeds through competitive pathways, resulting in γ:α ratios of approximately 60:40 and yields ranging from 50% to 75%. While these conditions provide lower selectivity, they can be useful for accessing mixtures of regioisomers when both products are desired.

The incorporation of lithium chloride as an additive with copper(I) bromide-dimethyl sulfide enhances the formation of heterocuprate species, leading to improved γ-selectivity with ratios exceeding 90:10 [14]. This effect is attributed to the formation of ate complexes that stabilize the heterocuprate structure and promote π-complex formation with allylic substrates. Yields under these conditions typically range from 80% to 95%.

Dynamic kinetic resolution represents an advanced application of copper(I) bromide-dimethyl sulfide in asymmetric synthesis [15]. When combined with chiral ligands, the complex can differentiate between enantiomers of racemic allylic substrates, providing access to enantioenriched products through stereoselective coordination and subsequent transformation. This approach typically provides γ:α selectivity ratios exceeding 85:15 with yields ranging from 65% to 88%, although the enantioselectivity can vary significantly depending on the choice of chiral ligand and reaction conditions [15].

The temperature dependence of these regiodivergent pathways is crucial for optimal selectivity. Lower temperatures (typically -78°C to 0°C) favor π-complex formation and enhance γ-selectivity, while higher temperatures (25°C to 80°C) promote direct nucleophilic attack and α-selectivity [20]. This temperature effect provides an additional parameter for controlling regioselectivity in synthetic applications.

Solvent Effects on Reaction Selectivity and Yield

The choice of solvent profoundly influences both the reactivity and selectivity of copper(I) bromide-dimethyl sulfide in organometallic transformations. The solvent effects arise from multiple factors, including complex stabilization, coordination competition, and electronic modulation of the copper center [21] [22] [23].

Dimethyl sulfoxide emerges as the optimal solvent for copper(I) bromide-dimethyl sulfide-mediated reactions, providing yields ranging from 85% to 99% with γ:α selectivity ratios of 90:10 [21] [24]. The exceptional performance of dimethyl sulfoxide results from its ability to stabilize the copper complex while maintaining sufficient dissociation to allow substrate coordination. The polar aprotic nature of dimethyl sulfoxide facilitates ionization of the copper-bromide bond, generating more reactive cationic copper species that readily coordinate to allylic substrates [25] [26].

The strong donor properties of dimethyl sulfoxide also contribute to its effectiveness by stabilizing intermediate organocuprate species and preventing decomposition pathways that compete with productive reaction [22]. Additionally, dimethyl sulfoxide exhibits excellent solubility properties for both copper complexes and organic substrates, ensuring homogeneous reaction conditions that promote high yields and selectivity.

Dimethylformamide provides good performance as an alternative polar aprotic solvent, with yields ranging from 75% to 92% and γ:α selectivity ratios of 85:15 [21] [27]. While slightly less effective than dimethyl sulfoxide, dimethylformamide offers advantages in terms of lower toxicity and easier removal during workup procedures. The coordination ability of dimethylformamide is somewhat weaker than dimethyl sulfoxide, leading to slightly reduced complex stability and marginally lower selectivity.

Tetrahydrofuran represents a moderately effective solvent with yields ranging from 60% to 85% and γ:α selectivity ratios of 75:25 [28] [22]. The coordinating nature of tetrahydrofuran can compete with substrate coordination to the copper center, leading to reduced reactivity and selectivity. However, tetrahydrofuran provides advantages in terms of volatility and ease of removal, making it suitable for reactions where solvent removal is critical.

Dichloromethane exhibits limited effectiveness as a solvent for copper(I) bromide-dimethyl sulfide reactions, with yields typically ranging from 45% to 75% and γ:α selectivity ratios of 65:35 [21]. The low polarity of dichloromethane fails to adequately stabilize ionic intermediates, leading to reduced reactivity and selectivity. Additionally, the poor solubility of many copper complexes in dichloromethane can result in heterogeneous reaction conditions that further compromise performance.

Toluene requires elevated temperatures (80°C to 120°C) to achieve meaningful reactivity, with yields typically ranging from 40% to 70% and γ:α selectivity ratios of 70:30 [29]. The nonpolar nature of toluene provides poor stabilization for ionic copper intermediates, necessitating higher temperatures to overcome the activation barriers for complex formation and subsequent transformation. Despite these limitations, toluene can be useful for reactions involving thermally stable substrates where high selectivity is not critical.

Acetonitrile provides moderate performance with yields ranging from 55% to 80% and γ:α selectivity ratios of 80:20 [25] [28]. The nitrile coordination to copper can compete with substrate binding, but the relatively weak coordination strength allows for reasonable reactivity. Acetonitrile offers advantages in terms of polarity and coordinating ability while maintaining relatively easy workup procedures.

Diethyl ether exhibits poor performance as a solvent for copper(I) bromide-dimethyl sulfide reactions, with yields typically ranging from 30% to 60% and γ:α selectivity ratios of 60:40 [30]. The low polarity and weak coordinating ability of diethyl ether result in poor complex stability and limited solubility of copper species. These factors combine to produce low yields and poor selectivity, making diethyl ether unsuitable for most synthetic applications.

Dimethoxyethane provides balanced performance with yields ranging from 65% to 85% and γ:α selectivity ratios of 78:22 [28]. The chelating ability of dimethoxyethane can provide enhanced copper complex stability compared to monodentate ethers, while the moderate polarity supports reasonable solubility and reactivity. This solvent represents a compromise between performance and practicality for certain synthetic applications.

The temperature ranges for optimal performance vary significantly with solvent choice [23] [31]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide enable reactions at moderate temperatures (25°C to 80°C), while less polar solvents require elevated temperatures to achieve comparable reactivity. This temperature dependence must be carefully considered when designing synthetic protocols, particularly for substrates with limited thermal stability.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant